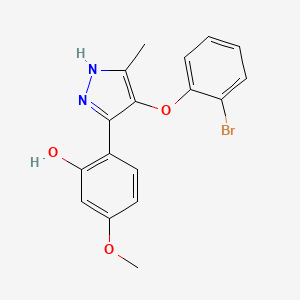
2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol is a synthetic organic compound Its structure includes a bromophenoxy group, a methyl-substituted pyrazole ring, and a methoxy-substituted phenol
準備方法
Synthetic Routes
The synthesis of 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multi-step organic reactions.
Initial Formation of Bromophenol: : The process may start with the bromination of phenol.
Pyrazole Ring Construction: : A separate synthetic route may involve the formation of a pyrazole ring, using appropriate precursors.
Phenoxy Linkage: : Coupling reactions then join the bromophenol with the pyrazole compound.
Methylation and Methoxylation: : Final modifications include methylation of the pyrazole ring and methoxylation of the phenol group.
Industrial Production
Scaling up for industrial production requires optimization of these reactions to maximize yield and purity while minimizing by-products and environmental impact. Techniques such as solvent optimization, catalytic processes, and continuous flow reactors may be employed.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially affecting the phenol or pyrazole groups.
Reduction: : Reductive conditions could alter the bromophenoxy or pyrazole moieties.
Substitution: : Halogen substitutions on the bromophenoxy group or nucleophilic substitutions on the phenol can be observed.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide.
Reduction: : Lithium aluminum hydride or hydrogen with palladium catalyst.
Substitution: : Sodium hydroxide for nucleophilic substitution or organometallic reagents for halogen exchange.
Major Products
Oxidation: : Quinone derivatives.
Reduction: : Debrominated or fully reduced aromatic compounds.
Substitution: : Various functionalized phenols and pyrazoles depending on reagents used.
科学的研究の応用
Chemistry
The unique structure of 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol makes it a valuable scaffold in the design of new materials, catalysts, or as a ligand in coordination chemistry.
Biology
Its potential bioactivity can be explored in medicinal chemistry, particularly in designing inhibitors or modulators of biological pathways.
Medicine
Preclinical studies might investigate its efficacy and mechanism as a therapeutic agent, perhaps targeting specific enzymes or receptors.
Industry
In industrial applications, it can serve as an intermediate in the synthesis of more complex molecules or in the production of specialty chemicals.
作用機序
The compound’s effects are likely mediated through its interactions with biological macromolecules. The phenol and pyrazole groups might bind to specific proteins or enzymes, modifying their activity. For instance, it could inhibit enzyme function by occupying the active site or alter signaling pathways by binding to receptors.
類似化合物との比較
Similar Compounds
2-(4-(2-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol: : Chlorine instead of bromine.
2-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol: : Fluorine substitution.
2-(4-(2-iodophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol: : Iodine substitution.
Unique Characteristics
Bromine Substitution: : The bromine atom in 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol might confer specific reactivity and binding properties, differentiating it from its chloro, fluoro, and iodo analogs.
Bioactivity: : The bromine-containing compound may exhibit unique biological activities due to the distinct electronic and steric effects of the bromine atom.
This compound's chemical structure and properties open diverse avenues for scientific exploration and application.
特性
IUPAC Name |
2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-10-17(23-15-6-4-3-5-13(15)18)16(20-19-10)12-8-7-11(22-2)9-14(12)21/h3-9,21H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYBSBOVKOGNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2849012.png)
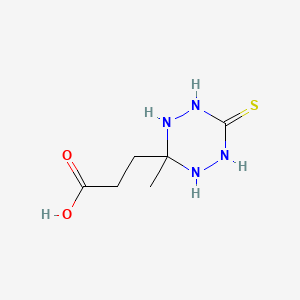
![N-(3-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2849019.png)
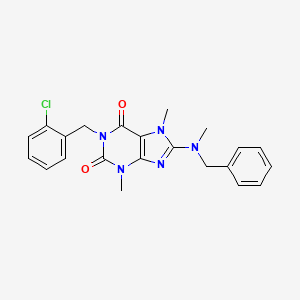
![N-[3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2849022.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2849023.png)
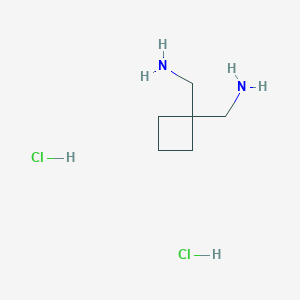
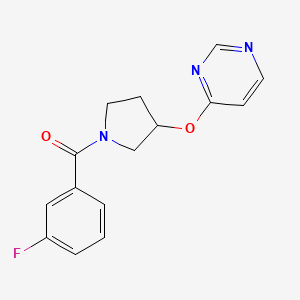
![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2849026.png)
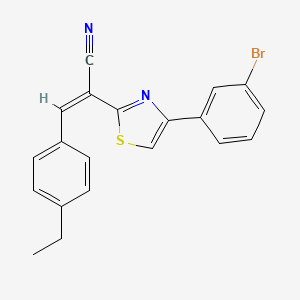
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849030.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2849031.png)
![(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2849034.png)
![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849035.png)
